molecular formula C20H22ClNNaO4S B1663116 Terutroban sodium CAS No. 609340-89-8

Terutroban sodium

Cat. No. B1663116
CAS RN: 609340-89-8
M. Wt: 430.9 g/mol
InChI Key: DSQSIJJZFSJHEW-PKLMIRHRSA-N
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Description

Terutroban sodium is an antiplatelet agent developed by Servier Laboratories. It is a selective thromboxane prostanoid receptor antagonist and is orally active. This compound is in clinical development for the secondary prevention of acute thrombotic complications . It has been tested in clinical trials for its efficacy in preventing cerebrovascular and cardiovascular events .

Scientific Research Applications

Terutroban sodium has several scientific research applications:

Preparation Methods

The synthesis of terutroban sodium involves several key reactions, including the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling . These reactions are crucial for constructing the complex molecular structure of this compound. The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

Terutroban sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Terutroban sodium exerts its effects by selectively antagonizing the thromboxane prostanoid receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound prevents thromboxane-induced platelet aggregation and vasoconstriction, thereby reducing the risk of thrombotic events .

Comparison with Similar Compounds

Terutroban sodium is unique in its selective antagonism of the thromboxane prostanoid receptor. Similar compounds include:

This compound’s selective antagonism of the thromboxane prostanoid receptor makes it a unique and promising compound for the prevention of thrombotic events.

properties

CAS RN

609340-89-8

Molecular Formula

C20H22ClNNaO4S

Molecular Weight

430.9 g/mol

IUPAC Name

sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate

InChI

InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/t16-;/m1./s1

InChI Key

DSQSIJJZFSJHEW-PKLMIRHRSA-N

Isomeric SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na]

SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na]

synonyms

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic                              acid;  S-18204;  S-18886 sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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